2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-
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Overview
Description
2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- can be achieved through several methods. One common approach involves the reaction of pyrrolidinone derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of 2-pyrrolidinone with 1,1,2-trimethyl-2-propenyl chloride in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5,5-Trimethyl-2-pyrrolidinone
- 1,5-Dimethyl-2-pyrrolidinone
- Pyrrolidine-2,5-dione
Uniqueness
2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
393510-95-7 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(2,3-dimethylbut-3-en-2-ylperoxy)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO3/c1-7(2)10(3,4)14-13-9-6-5-8(12)11-9/h9H,1,5-6H2,2-4H3,(H,11,12) |
InChI Key |
MYQDESNANFPZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)OOC1CCC(=O)N1 |
Origin of Product |
United States |
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